molecular formula C21H16ClN5 B11009878 7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11009878
M. Wt: 373.8 g/mol
InChI Key: FSKSPUDUXNUOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional substituents including a 4-chlorophenyl group and an indole moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: Starting from appropriate precursors, the triazole ring can be formed through cyclization reactions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced through condensation reactions with suitable reagents.

    Substitution Reactions: The 4-chlorophenyl and indole groups are introduced through substitution reactions, often involving halogenated intermediates and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated intermediates, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, 7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine may be studied for its potential interactions with biological targets, such as enzymes or receptors

Medicine

In medicinal chemistry, this compound may be investigated for its pharmacological properties. Compounds with similar structures have been explored for their potential as anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substituents, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the 4-chlorophenyl group, for example, may enhance its binding affinity to certain biological targets or alter its pharmacokinetic properties.

Properties

Molecular Formula

C21H16ClN5

Molecular Weight

373.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H16ClN5/c22-16-8-5-14(6-9-16)19-11-12-23-21-25-20(26-27(19)21)10-7-15-13-24-18-4-2-1-3-17(15)18/h1-6,8-9,11-13,24H,7,10H2

InChI Key

FSKSPUDUXNUOFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC3=NN4C(=CC=NC4=N3)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.